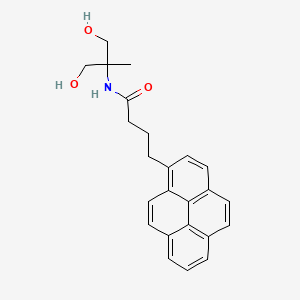
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide is a synthetic organic compound that features a pyrene moiety attached to a butanamide backbone. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide typically involves the following steps:
Formation of the pyrene derivative: This can be achieved through Friedel-Crafts acylation of pyrene with a suitable acyl chloride.
Attachment of the butanamide moiety: The pyrene derivative is then reacted with a butanamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Introduction of the dihydroxy group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the pyrene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of pyrene-quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated pyrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a fluorescent probe for studying molecular interactions.
Biology: Employed in bioimaging due to its fluorescence properties.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide is largely dependent on its interaction with molecular targets:
Fluorescence: The pyrene moiety can absorb light and re-emit it, making it useful in imaging applications.
Binding: The compound can bind to specific proteins or nucleic acids, altering their function or structure.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(phenyl)butanamide: Similar structure but with a phenyl group instead of a pyrene moiety.
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(naphthyl)butanamide: Contains a naphthyl group, another polycyclic aromatic hydrocarbon.
Propiedades
Fórmula molecular |
C24H25NO3 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C24H25NO3/c1-24(14-26,15-27)25-21(28)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13,26-27H,3-4,7,14-15H2,1H3,(H,25,28) |
Clave InChI |
YXTJWATUSMDXLA-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)NC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
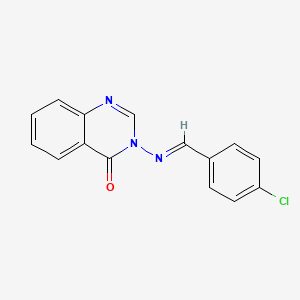
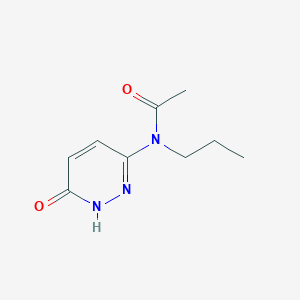
![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
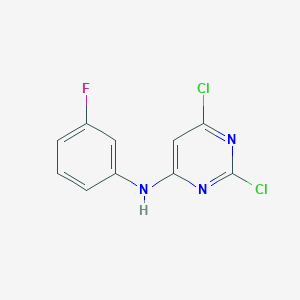

![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
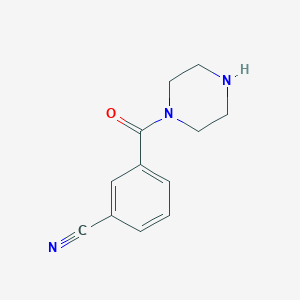
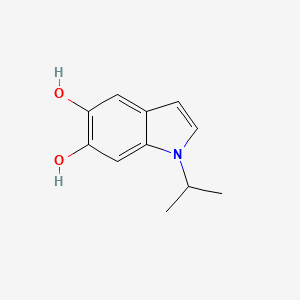
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)

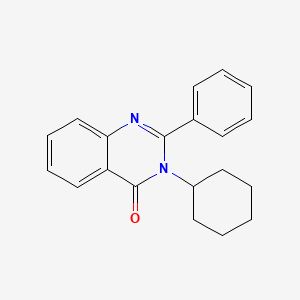
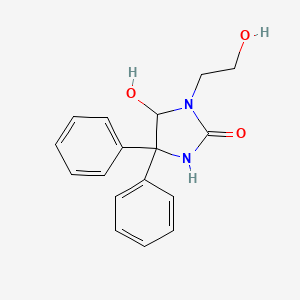
![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
